molecular formula C8H6F3NO B2762247 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 67655-82-7; 67655-83-8

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B2762247
CAS No.: 67655-82-7; 67655-83-8
M. Wt: 189.137
InChI Key: TUKWYJVGKNCDJJ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a chemical compound with the molecular formula C8H6F3NO. It is derived from 2,2,2-Trifluoroacetophenone, which is known for its applications in organic synthesis and as a starting material for various chemical reactions. The oxime derivative is formed by the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C. The product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oximes with different functional groups.

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: The parent compound, used in similar applications but lacks the oxime functionality.

    2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-Trifluoroacetophenone, used in different synthetic pathways.

    4’-Bromo-2,2,2-trifluoroacetophenone: A halogenated derivative with distinct reactivity and applications.

Uniqueness

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of both the trifluoromethyl and oxime groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The oxime group provides additional reactivity, allowing for further functionalization and derivatization .

Properties

IUPAC Name

(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKWYJVGKNCDJJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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ON=C(c1ccccc1)C(F)(F)F

Synthesis routes and methods II

Procedure details

A mixture of hydroxylammonium chloride (13.9 g, 200 mmol) and 2,2,2-trifluoroacetophenone (17.4 g, 92 mmol) in absolute ethanol (150 ml) was heated at reflux for 1 h and then stirred at ambient temperature for 16 h. The solvent was evaporated in vacuo, the residue suspended in water (100 ml), filtered and washed with water (20 ml), n-heptane (20 ml) and dried to give 14.0 g 2,2,2-trifluoroacetophenone oxime.
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13.9 g
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17.4 g
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150 mL
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solvent
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2,2,2-trifluoroacetophenone oxime

Synthesis routes and methods III

Procedure details

25 g (0.144 mol) of 2,2,2-Trifluoro-1-phenyl-ethanone are dissolved in 40 ml of ethanol at 80° C. To the solution are added dropwise 10.5 g (0.151 mol) of hydroxylammonium chloride and 20.1 g (0.245 mol) of sodium acetate dissolved in 20 ml of water. The reaction mixture is refluxed overnight, and the solvent is distilled off by a rotary evaporator. The residue is poured into water, the white precipitate is rinsed with water and dried under vacuum, yielding 24.4 g of 2,2,2-trifluoro-1-phenyl-ethanone oxime. The crude product is used in the next step without further purification.
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25 g
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40 mL
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10.5 g
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20.1 g
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20 mL
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2,2,2-trifluoro-1-phenyl-ethanone oxime

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